
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol, commonly known as EFEO, is a chemical compound that has recently gained attention in the scientific research community due to its potential as a therapeutic agent. EFEO has been shown to have significant biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
EFEO has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that EFEO has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study found that EFEO has anti-tumor activity, making it a potential treatment for cancer. Additionally, EFEO has been shown to have anti-oxidant and anti-microbial properties, making it a potential treatment for a variety of diseases.
Mechanism of Action
The mechanism of action of EFEO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. EFEO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. Additionally, EFEO has been shown to modulate the activity of the nuclear factor-kappa B (NF-kB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
EFEO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, EFEO has been shown to have anti-oxidant and anti-microbial activity. EFEO has also been shown to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders such as depression.
Advantages and Limitations for Lab Experiments
EFEO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, EFEO has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to the use of EFEO in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, EFEO has limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on EFEO. One area of research is the development of EFEO as a therapeutic agent for inflammatory diseases such as arthritis. Another area of research is the development of EFEO as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of EFEO and to identify specific pathways that it targets. Finally, research is needed to identify potential side effects of EFEO and to develop strategies to minimize these side effects.
Conclusion:
In conclusion, EFEO is a promising compound that has significant potential as a therapeutic agent. Its anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties make it a potential treatment for a variety of diseases. While there are limitations to the use of EFEO in lab experiments, its relative stability and low toxicity make it a useful compound for further study. Future research on EFEO will likely focus on its development as a therapeutic agent and on further understanding its mechanism of action.
Synthesis Methods
The synthesis of EFEO involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with ethyl 2-bromoacetate to form 2-fluoro-1-(2-oxoethyl)benzene. This intermediate is then reacted with sodium hydride and ethanesulfonyl chloride to produce the final product, EFEO. The synthesis of EFEO is a complex process that requires a high level of expertise and specialized equipment.
properties
IUPAC Name |
2-ethylsulfonyl-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-2-15(13,14)7-10(12)8-5-3-4-6-9(8)11/h3-6,10,12H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZCXRWFZDRLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C1=CC=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

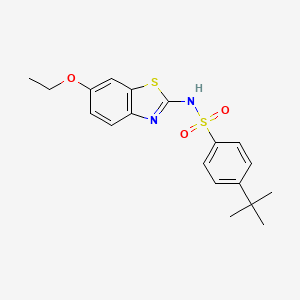
![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)
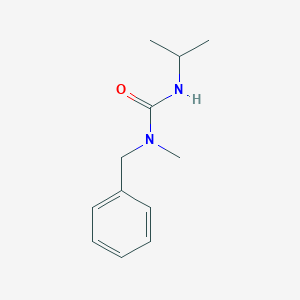
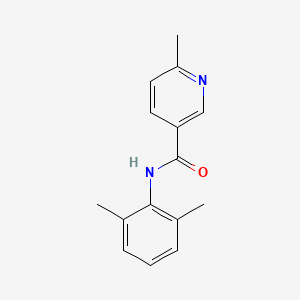
![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)
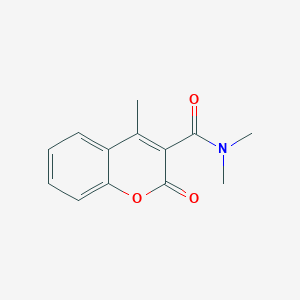

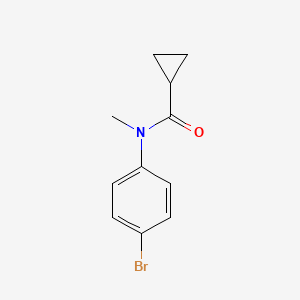
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)
![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)
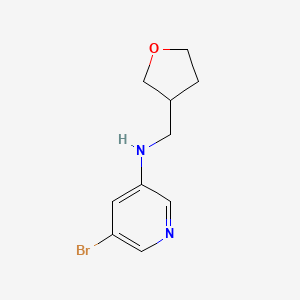
![(4,5-dimethyl-1H-indol-2-yl)-(4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)methanone](/img/structure/B6627458.png)
![N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide](/img/structure/B6627461.png)